molecular formula C6H4BrClO3S B6188932 3-bromo-4-hydroxybenzene-1-sulfonyl chloride CAS No. 1055325-23-9

3-bromo-4-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B6188932
CAS No.: 1055325-23-9
M. Wt: 271.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4BrClO3S It is a derivative of benzene, featuring a bromine atom, a hydroxyl group, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonation of 3-bromo-4-hydroxybenzene. One common method includes the reaction of 3-bromo-4-hydroxybenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Coupled Products: Formed by Suzuki-Miyaura coupling reactions.

Scientific Research Applications

3-bromo-4-hydroxybenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-4-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release hydrochloric acid and form the final product . The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and potential for diverse applications in synthesis and research.

Properties

CAS No.

1055325-23-9

Molecular Formula

C6H4BrClO3S

Molecular Weight

271.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.